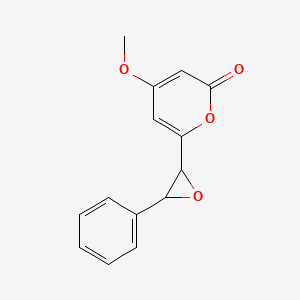
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as methyl caffeate, is an ester of caffeic acid. This compound is a naturally occurring phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily synthesized by reacting caffeic acid with methanol. The reaction is typically carried out under acidic conditions, using catalysts such as sulfuric acid or hydrogen chloride. The process involves the esterification of caffeic acid, resulting in the formation of methyl caffeate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the product is purified through distillation and crystallization to achieve high purity. The compound is then used in various applications, including food, pharmaceutical, and cosmetic industries .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Used as an additive in food, cosmetics, and pharmaceuticals for its antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid: The parent compound of methyl caffeate, known for its antioxidant properties.
Ethyl Caffeate: An ester of caffeic acid with similar properties but different solubility and reactivity.
Methyl 3,4-dihydroxycinnamate: Another ester of caffeic acid with similar antioxidant properties.
Uniqueness
Its antioxidant properties make it valuable in various fields, including food, pharmaceuticals, and cosmetics .
Propriétés
Numéro CAS |
119644-12-1 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-13(16)6-4-10-3-5-11(14)12(15)7-10/h3-7,9,14-15H,8H2,1-2H3 |
Clé InChI |
HVDQUTDXFKDQOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



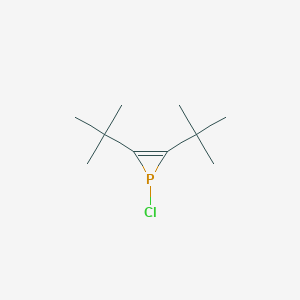
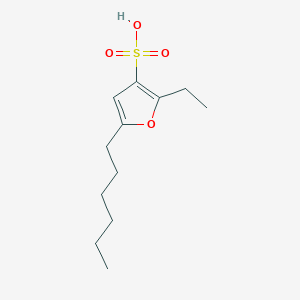
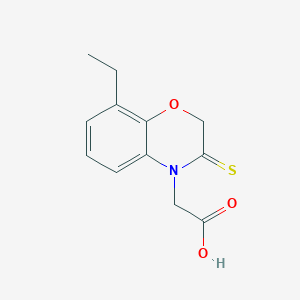

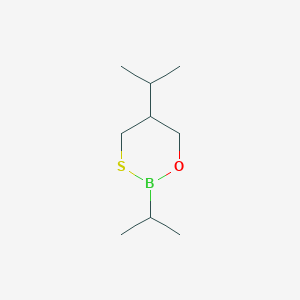
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)
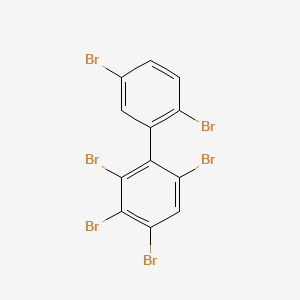
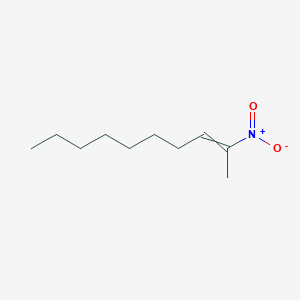
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

